molecular formula C19H20N2 B7905517 5-phenyl-3-(piperidin-4-yl)-1H-indole

5-phenyl-3-(piperidin-4-yl)-1H-indole

Cat. No.: B7905517
M. Wt: 276.4 g/mol
InChI Key: IQAUPMBNBRQPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-3-(piperidin-4-yl)-1H-indole is a heterocyclic compound featuring an indole scaffold substituted with a phenyl group at the 5-position and a piperidin-4-yl moiety at the 3-position. This structure places it within a class of bioactive molecules often explored for their interactions with serotonin receptors (5-HT), particularly 5-HT1F, due to the piperidine ring's role in mimicking neurotransmitter conformations . The compound’s design leverages the indole core’s inherent affinity for central nervous system (CNS) targets, while the piperidine and phenyl substituents modulate selectivity and pharmacokinetic properties. Synthetic routes for such derivatives typically involve multi-step organic reactions, including Ullmann coupling or hydrazine-mediated cyclization, as seen in structurally analogous compounds .

Properties

IUPAC Name

5-phenyl-3-piperidin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-2-4-14(5-3-1)16-6-7-19-17(12-16)18(13-21-19)15-8-10-20-11-9-15/h1-7,12-13,15,20-21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAUPMBNBRQPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Phenylhydrazine derivatives substituted at the para-position with a phenyl group react with 4-piperidinylacetone under acidic conditions (e.g., HCl or ZnCl₂) to form the indole core. The ketone’s α-carbon becomes the indole’s 3-position, while the phenylhydrazine’s substituent directs the 5-phenyl group. Key parameters include:

ParameterConditionYield (Reported)Source
Acid CatalystZnCl₂ (1.2 equiv)58–72%
Temperature120°C (reflux)12–18 hours
SolventEthanol/water (3:1)

The reaction proceeds via-sigmatropic rearrangement, followed by cyclodehydration. Steric hindrance from the piperidine ring necessitates prolonged heating, but yields remain moderate due to competing side reactions.

Nenitzescu Reaction Followed by Mannich Functionalization

This two-step strategy leverages the Nenitzescu reaction to assemble the 5-phenylindole scaffold, followed by Mannich reaction to introduce the piperidin-4-yl group.

Nenitzescu Indole Formation

Ethyl 3-phenyl-3-oxopropanoate reacts with 1,4-benzoquinone in the presence of ZnBr₂ to yield 5-phenyl-1H-indole-3-carboxylate. The phenyl group at the β-position of the enamine precursor directs substitution to the indole’s 5-position.

Mannich Reaction for Piperidine Incorporation

The indole intermediate undergoes a Mannich reaction with formaldehyde and piperidine under basic conditions, installing the piperidin-4-yl group at position 3:

Indole+HCHO+PiperidineEtOH, ΔThis compound\text{Indole} + \text{HCHO} + \text{Piperidine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}

StepReagents/ConditionsYield (Reported)Source
Nenitzescu ReactionZnBr₂ (10 mol%), 80°C65%
Mannich ReactionFormaldehyde (2 equiv), 50°C78%

This route offers superior regioselectivity compared to Fischer synthesis, though the Nenitzescu step requires stringent anhydrous conditions.

Nucleophilic Substitution on Halogenated Intermediates

Electrophilic bromination at position 3 of 5-phenylindole, followed by displacement with piperidin-4-yl nucleophiles, provides a modular pathway.

Bromination and Substitution

5-Phenylindole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in DMF, yielding 3-bromo-5-phenyl-1H-indole. Subsequent treatment with piperidin-4-ylmagnesium bromide in THF at −78°C affords the target compound:

3-Bromo-5-phenylindole+Piperidin-4-yl-MgBrThis compound\text{3-Bromo-5-phenylindole} + \text{Piperidin-4-yl-MgBr} \rightarrow \text{this compound}

StepConditionsYield (Reported)Source
BrominationNBS, DMF, 0°C → RT84%
Nucleophilic SubstitutionPiperidin-4-yl-MgBr, THF62%

This method’s efficiency hinges on the stability of the Grignard reagent and rigorous exclusion of moisture.

Reductive Amination of Indole-3-Carbaldehyde

A less conventional but viable approach involves reductive amination between 5-phenylindole-3-carbaldehyde and piperidin-4-amine.

Aldehyde Synthesis and Coupling

Oxidation of 5-phenyl-1H-indole-3-methanol using pyridinium chlorochromate (PCC) yields the aldehyde. Reductive amination with piperidin-4-amine and NaBH₃CN in methanol installs the piperidine moiety:

5-Phenylindole-3-carbaldehyde+Piperidin-4-amineNaBH₃CNTarget Compound\text{5-Phenylindole-3-carbaldehyde} + \text{Piperidin-4-amine} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}

StepConditionsYield (Reported)Source
OxidationPCC, CH₂Cl₂73%
Reductive AminationNaBH₃CN, MeOH, RT55%

While operationally simple, this route suffers from moderate yields due to imine instability.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesScalability
Fischer IndoleSingle-step, high atom economyModerate yields, regioselectivity issuesIndustrial
Nenitzescu-MannichExcellent regiocontrolMulti-step, anhydrous conditionsLaboratory
Nucleophilic SubstitutionModular, late-stage diversificationSensitive Grignard reagentsSmall scale
Reductive AminationMild conditionsLow yields, purification challengesResearch

The Fischer and Nenitzescu-Mannich methods are preferred for large-scale synthesis due to their robustness, whereas nucleophilic substitution offers flexibility for analog development .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the indole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that 5-phenyl-3-(piperidin-4-yl)-1H-indole exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the phenyl group can enhance its activity against cancer cells, with some derivatives demonstrating IC50 values in the nanomolar range .
    • The compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes, highlighting its potential as a therapeutic agent in oncology.
  • Antiviral Properties :
    • Recent investigations into similar indole derivatives have revealed promising antiviral activities against viruses such as HIV and H1N1. The structure's ability to interact with viral proteins suggests a potential pathway for developing antiviral therapies .
  • Neuropharmacology :
    • The piperidine ring in this compound is linked to neuropharmacological applications. Compounds with similar structures have been studied for their interactions with serotonin receptors, indicating potential uses as antidepressants or anxiolytics .

Synthetic Applications

  • Building Block for Complex Molecules :
    • This compound serves as a versatile building block in organic synthesis, allowing chemists to create a variety of complex heterocyclic compounds. Its unique structure facilitates diverse synthetic routes, including Fischer indole synthesis and other methodologies that exploit its reactivity.
  • Chemical Modifications :
    • The ability to modify the phenyl and piperidine groups enables the development of derivatives with tailored properties for specific applications in drug discovery and materials science .

Case Studies and Research Findings

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis; effective against multiple cancer cell lines; IC50 values in nanomolar range
Antiviral PropertiesPotential activity against HIV and H1N1; structural interactions with viral proteins
NeuropharmacologyInteraction with serotonin receptors; potential antidepressant properties
Synthetic ChemistryVersatile building block for complex organic molecules; various synthetic routes available

Mechanism of Action

The mechanism of action of 5-phenyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-phenyl-3-(piperidin-4-yl)-1H-indole can be contextualized by comparing it to structurally related indole derivatives. Below is a detailed analysis:

Substituent Modifications on the Indole Core

  • 5-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS 149669-43-2): Structural Difference: Fluorine substitution at the 5-position replaces the phenyl group. Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Molecular Weight: 218.27 g/mol .
  • 5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole (CAS 400801-74-3):

    • Structural Difference : Chlorine at the 5-position and a methyl group at the 2-position.
    • Impact : The chloro substituent increases lipophilicity, while the methyl group may sterically hinder interactions with certain receptors. This compound is listed with 97% purity and is used in preclinical studies for CNS disorders .
    • Molecular Weight : 248.75 g/mol .

Piperidine Ring Modifications

  • 5-Methoxy-3-(1-(2-(piperidin-4-yl)ethyl)piperidin-4-yl)-1H-indole: Structural Difference: A methoxy group at the 5-position and an extended piperidinyl-ethyl chain at the 3-position. This derivative was synthesized via hydroformylation/Fischer indolization and showed improved agonism in serotonin receptor assays .
  • 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole :

    • Structural Difference : Bromine substitution at the 5-position and a methyl group on the piperidine ring.
    • Impact : Bromine’s larger atomic radius may enhance hydrophobic interactions, but the methyl group reduces conformational flexibility. This compound was synthesized with 96% yield and is used in antimicrobial synergy studies .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Reference ID
This compound Phenyl (5), Piperidin-4-yl (3) 274.35 (estimated) 5-HT1F agonism (Migraine)
5-Fluoro-3-(piperidin-4-yl)-1H-indole Fluoro (5) 218.27 Research chemical
5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole Chloro (5), Methyl (2) 248.75 CNS disorder preclinical studies
DMPI 2,3-Dimethylbenzyl (piperidine), Pyridinyl (2) 429.57 (estimated) MRSA synergism
5-Methoxy-3-(1-(2-(piperidin-4-yl)ethyl)piperidin-4-yl)-1H-indole Methoxy (5), Ethyl-piperidine (3) 369.51 (estimated) 5-HT1A receptor agonism

Key Findings and Implications

  • Substituent Effects : Phenyl groups at the 5-position enhance receptor binding through aromatic stacking, while halogen substituents (F, Cl) improve metabolic stability .
  • Piperidine Modifications : Bulky substituents on the piperidine ring (e.g., benzyl groups) divert activity from neurological to antimicrobial targets .
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., 5-fluoro) are easier to synthesize at scale, whereas extended chains (e.g., ethyl-piperidine) require multi-step protocols .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-phenyl-3-(piperidin-4-yl)-1H-indole, and how are intermediates characterized?

  • Methodological Answer : A widely used approach involves hydrogenation of indole-piperidone intermediates. For example, platinum(IV) oxide under 2 bar hydrogen pressure for 1 hour efficiently reduces the piperidinyl group, as demonstrated in the synthesis of 6-fluoro-3-piperidin-4-yl-1H-indole . Alternatively, Mannich reactions using formaldehyde and piperidine in glacial acetic acid enable direct functionalization of indole scaffolds, yielding derivatives like 5-methyl-3-(piperidin-1-ylmethyl)-1H-indole with >95% purity . Characterization typically employs 1H^1 \text{H} NMR (e.g., δ 7.48 ppm for indole protons) and HPLC (≥98% purity) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Proton and carbon NMR in deuterated solvents (e.g., CDCl3_3) resolve aromatic indole protons (δ 7.1–7.5 ppm) and piperidinyl methylene signals (δ 2.8–3.7 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures ≥98% purity, as validated for bisindolylmaleimide derivatives .
  • X-ray Diffraction : Single-crystal analysis confirms stereochemistry in structurally related compounds, such as 5-fluoro-1H-indole-2,3-dione derivatives .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should monitor degradation via accelerated thermal testing (e.g., 40°C/75% RH for 4 weeks) and photostability under ICH guidelines. Related indole derivatives show sensitivity to light and humidity, requiring storage at –20°C in amber vials . Purity is tracked using HPLC, with degradation products identified via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the piperidinyl-substituted indole core?

  • Methodological Answer : Key parameters include:

  • Catalyst Selection : Platinum(IV) oxide achieves >90% conversion in hydrogenation steps, outperforming palladium catalysts for sterically hindered indoles .
  • Solvent Effects : Glacial acetic acid improves solubility of indole intermediates during Mannich reactions, reducing side-product formation .
  • Temperature Control : Maintaining 60–80°C during cyclization prevents decomposition of heat-sensitive intermediates .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. To mitigate:

  • Repurification : Re-crystallize the compound from acetic acid to remove trace maleimide byproducts, as shown in bisindolylmaleimide syntheses .
  • Dose-Response Validation : Use orthogonal assays (e.g., SPR binding vs. cellular IC50_{50}) to confirm activity. For example, fluorine substitution at the indole 5-position enhances histamine receptor selectivity but reduces solubility, requiring formulation adjustments .

Q. How do structural modifications (e.g., fluorination or piperidinyl substitution) impact pharmacokinetic properties?

  • Methodological Answer :

  • Fluorination : Introducing fluorine at the indole 5-position (e.g., 5-fluoro-1H-indole-2,3-dione derivatives) increases metabolic stability by blocking CYP450 oxidation but may reduce oral bioavailability due to decreased solubility .
  • Piperidinyl Substituents : N-Methylation of the piperidine ring improves blood-brain barrier penetration, as seen in opioid receptor ligands, while bulky groups (e.g., benzyl) enhance target affinity but increase molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.